Bienvenue dans la boutique en ligne BenchChem!

2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Analgesic Peripheral pain COX inhibition

2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (CAS 1809501-74-3) is a synthetic small molecule belonging to the oxadiazolo-phthalimide hybrid class. Its structure combines a 1,2,4-oxadiazole ring, substituted with a 2-chloro-6-fluorophenyl group, and an isoindoline-1,3-dione (phthalimide) moiety.

Molecular Formula C17H9ClFN3O3
Molecular Weight 357.73
CAS No. 1809501-74-3
Cat. No. B2443786
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione
CAS1809501-74-3
Molecular FormulaC17H9ClFN3O3
Molecular Weight357.73
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=O)N(C2=O)CC3=NC(=NO3)C4=C(C=CC=C4Cl)F
InChIInChI=1S/C17H9ClFN3O3/c18-11-6-3-7-12(19)14(11)15-20-13(25-21-15)8-22-16(23)9-4-1-2-5-10(9)17(22)24/h1-7H,8H2
InChIKeyIZGLMQFVVHKVLI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Sourcing 2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (CAS 1809501-74-3): A Baseline Overview for Scientific Procurement


2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione (CAS 1809501-74-3) is a synthetic small molecule belonging to the oxadiazolo-phthalimide hybrid class. Its structure combines a 1,2,4-oxadiazole ring, substituted with a 2-chloro-6-fluorophenyl group, and an isoindoline-1,3-dione (phthalimide) moiety. This compound class is historically associated with peripheral analgesic activity through cyclooxygenase (COX) inhibition and has been investigated for structure-activity relationships in pain modulation. However, for this specific compound, no quantitative biological activity data, potency metrics, or direct comparator studies were identified in primary research papers, patents, or authoritative databases within the accessible, non-excluded source set. Any procurement decision should be based on a thorough prospective evaluation of the compound's purity, stability, and activity in the end user's specific assay system, as no pre-existing evidence of differentiation was found to guide selection.

Why 2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Cannot Be Interchanged with General Oxadiazole or Phthalimide Analogs


Substitution within the oxadiazolo-phthalimide chemical space is not straightforward. Prior research on a series of 1,2,4-oxadiazolo-phthalimides has established that even minor alterations, such as changing a single halogen substituent on the phenyl ring, can result in substantial shifts in analgesic efficacy and enzyme interaction mechanisms. This sensitivity is driven by the delicate balance of electronic and steric effects governing the drug-enzyme electron transfer mechanism proposed for this class. Consequently, the specific 2-chloro-6-fluorophenyl substitution pattern in the target compound is expected to confer a distinct activity profile that cannot be replicated by commercially available unsubstituted phenyl, 4-chlorophenyl, or 4-fluorophenyl analogs. However, no quantitative comparative data are available for this exact compound, so its differentiation cannot be confirmed without de novo experimental validation.

Differential Evidence Analysis for 2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione: Quantitative Comparator Data for Informed Procurement


Lack of Quantitative Head-to-Head Analgesic Activity Data for the 2-Chloro-6-Fluorophenyl Oxadiazolo-Phthalimide

No primary research paper, patent, or authoritative database was found that reports a numerical IC50, EC50, Ki, or any other quantitative activity value for 2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione. Consequently, no direct head-to-head comparison or cross-study comparable difference can be established against any defined comparator. The class of oxadiazolo-phthalimides is known to exhibit analgesic activity, but the specific contribution of the 2-chloro-6-fluorophenyl substitution remains uncharacterized in the public domain at this time.

Analgesic Peripheral pain COX inhibition

No Published Selectivity Profile Against COX-1/COX-2 Isoforms

The compound's class is associated with COX inhibition, but no selectivity data (e.g., COX-1/COX-2 IC50 ratios) were found for the specific 2-chloro-6-fluorophenyl derivative. Other oxadiazolo-phthalimides in the literature have demonstrated varying COX-2 selectivity profiles depending on the phenyl ring substitution, making it impossible to infer the selectivity of this compound from class-level knowledge alone.

COX-1 COX-2 Selectivity

Absence of Pharmacokinetic or Stability Data in Relevant Models

No reported data on metabolic stability, plasma half-life, aqueous solubility, or logP were identified for this exact compound. Closely related oxadiazolo-phthalimides have been characterized only in terms of their in vitro analgesic activity and theoretical binding mechanisms, with no systematic ADME profiling. This represents a critical evidence gap for any user aiming to justify selection based on drug-like properties or suitability for in vivo studies.

Metabolic stability Half-life Solubility

Prospective Application Scenarios for 2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione Based on Class-Level Evidence


Exploratory Analgesic Screening in COX-Dependent Pain Models

Given the class heritage of oxadiazolo-phthalimides as peripheral analgesics, the compound could be screened in cell-based COX inhibition assays (e.g., human whole blood COX-1/COX-2 assays) or in vivo murine pain models (e.g., acetic acid-induced writhing or formalin test) against reference NSAIDs such as indomethacin or celecoxib. Any observed potency or selectivity would need to be empirically established, as no prior data exist for this specific compound.

Structure-Activity Relationship (SAR) Expansion of the 1,2,4-Oxadiazolo-Phthalimide Series

The compound's unique 2-chloro-6-fluorophenyl substitution represents a gap in the published SAR landscape of oxadiazolo-phthalimides. It could serve as a probe to systematically map the influence of ortho-halogen substitution on analgesic potency and COX isoform selectivity, provided that a consistent assay panel is employed alongside previously characterized derivatives (e.g., those with 4-bromophenyl or 4-methoxyphenyl groups).

Mechanistic Studies of Drug-Enzyme Electron Transfer

The oxadiazolo-phthalimide class has been theorized to engage in a unique electron transfer mechanism with COX enzymes. The electronic properties of the 2-chloro-6-fluorophenyl group could be investigated via computational docking and quantum mechanical studies (e.g., AM1 or DFT calculations) to predict its interaction energy relative to the enzyme active site, offering a theoretical basis for differentiation before committing to synthesis or procurement.

Quote Request

Request a Quote for 2-((3-(2-Chloro-6-fluorophenyl)-1,2,4-oxadiazol-5-yl)methyl)isoindoline-1,3-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.